molecular formula C17H11Cl2N5O4 B5245322 2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine

2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine

Cat. No.: B5245322
M. Wt: 420.2 g/mol
InChI Key: ZTSITCULXKQAEZ-UHFFFAOYSA-N
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Description

2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the pyridine ring.

    Amination: Substitution of nitro groups with amine groups.

    Chlorination: Introduction of chlorine atoms to the phenyl rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the pyridine ring.

    Reduction: Reduction reactions might be used to convert nitro groups to amine groups.

    Substitution: Halogenation or other substitution reactions could modify the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorine gas, bromine.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines, while halogenation would introduce halogen atoms to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, derivatives of pyridine compounds are often explored for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Medicine

Medicinal applications could include the development of new drugs targeting specific diseases, leveraging the compound’s unique chemical properties.

Industry

In industry, such compounds might be used in the production of dyes, pigments, or as intermediates in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: A simpler analogue with similar amine groups but lacking the nitro and chlorophenyl substituents.

    4-Chloro-3,5-dinitropyridine: A related compound with similar nitro and chloro substituents but lacking the amine groups.

Uniqueness

2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogues.

Properties

IUPAC Name

2-N,6-N-bis(4-chlorophenyl)-3,5-dinitropyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O4/c18-10-1-5-12(6-2-10)20-16-14(23(25)26)9-15(24(27)28)17(22-16)21-13-7-3-11(19)4-8-13/h1-9H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSITCULXKQAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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